molecular formula C31H33N3O4 B3576353 9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B3576353
M. Wt: 511.6 g/mol
InChI Key: VKWOHZHSACNWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like lead(IV) acetate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby exerting its effects . The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

9-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4/c1-30(2)13-22(35)28-25(15-30)38-26-16-31(3,4)14-23(36)29(26)27(28)18-10-11-24(37-5)19(12-18)17-34-21-9-7-6-8-20(21)32-33-34/h6-12,27H,13-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWOHZHSACNWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)CN5C6=CC=CC=C6N=N5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 2
Reactant of Route 2
9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 3
Reactant of Route 3
9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 5
Reactant of Route 5
9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 6
Reactant of Route 6
9-{3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.